2-(1-Chloro-2-methylpropyl)-1,3-thiazole
Description
Properties
CAS No. |
2288934-90-5 |
|---|---|
Molecular Formula |
C7H10ClNS |
Molecular Weight |
175.68 g/mol |
IUPAC Name |
2-(1-chloro-2-methylpropyl)-1,3-thiazole |
InChI |
InChI=1S/C7H10ClNS/c1-5(2)6(8)7-9-3-4-10-7/h3-6H,1-2H3 |
InChI Key |
DKJIROCEPRVPNV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C1=NC=CS1)Cl |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 2-(1-Chloro-2-methylpropyl)-1,3-thiazole
General Synthetic Strategy
The synthesis typically involves the nucleophilic substitution or condensation reactions between a suitable halogenated alkyl amine and a thiazole precursor or thioamide derivative. The key steps are:
- Formation of the thiazole ring via cyclization reactions involving thioamide or thiosemicarbazide derivatives.
- Introduction of the chlorinated alkyl side chain either by direct substitution or through alkylation reactions.
- Purification by crystallization or chromatographic methods to achieve high purity.
Specific Synthetic Routes
Route A: Reaction of 3-chloro-2-methylpropylamine with 2-bromo-4-methylthiazole
- Reaction conditions: The nucleophilic substitution of 2-bromo-4-methylthiazole with 3-chloro-2-methylpropylamine is conducted in the presence of a base such as sodium hydroxide or potassium carbonate.
- Temperature: Reflux conditions are applied to ensure complete conversion.
- Solvent: Polar aprotic solvents or aqueous mixtures are used.
- Outcome: This method yields 2-(3-chloro-2-methylpropyl)-4-methyl-1,3-thiazole, which is structurally related to the target compound and can be adapted for this compound synthesis by modifying substituents.
Route B: One-Pot Multicomponent Reactions (MCR)
- Method: One-pot synthesis involving condensation of thiosemicarbazide, hydrazonoyl chlorides, and thiazole derivatives under reflux in dioxane with catalytic triethylamine.
- Advantages: High atom economy, efficiency, and rapid synthesis.
- Application: While primarily used for thiazolyl-hydrazono derivatives, this strategy can be adapted for alkyl-substituted thiazoles by selecting appropriate alkylating agents.
Route C: Cyclization via α-Haloketones and Thioamides
Industrial and Patent-Reported Processes
- Chlorination of Allyl Isothiocyanate: A patented process for preparing chlorinated thiazoles involves reacting allyl isothiocyanate with chlorinating agents (e.g., chlorine, sulfuryl chloride) at controlled temperatures (-40°C to +30°C), followed by oxidation and isolation steps. This method achieves high purity and yield of chlorinated thiazole intermediates, which can be further functionalized to yield the target compound.
- Use of 1,3-Dichloropropene and Thiocyanate Salts: Alternative routes involve intermediates such as 3-chloro-1-isothiocyanato-1-propene, enabling selective chlorination and ring closure.
Reaction Conditions and Optimization
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Temperature | -40°C to reflux (varies by step) | Low temp for chlorination, reflux for cyclization |
| Solvent | Dioxane, toluene, polar aprotic solvents | Solvent choice affects yield and purity |
| Base | Sodium hydroxide, potassium carbonate | Facilitates nucleophilic substitution |
| Chlorinating Agents | Chlorine, sulfuryl chloride, PCl3 | Used for selective chlorination |
| Oxidizing Agents | Peroxides or other mild oxidants | For conversion of intermediates |
| Reaction Time | 2-4 hours (MCR), variable for other routes | Monitored by TLC or other analytical methods |
Purification and Characterization
- Purification: Crystallization from ethanol or other suitable solvents is the preferred method to obtain high-purity compounds. Chromatographic techniques (silica gel column chromatography) are also employed.
- Characterization: Confirmed by spectroscopic methods such as Fourier transform infrared spectroscopy (FT-IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) to verify structure and purity.
Comparative Summary of Preparation Methods
| Method | Advantages | Disadvantages | Yield & Purity |
|---|---|---|---|
| Nucleophilic substitution (Route A) | Straightforward, accessible reagents | Requires reflux, possible side reactions | Moderate to high yield, good purity |
| One-pot multicomponent (Route B) | Efficient, atom economical | Limited substrate scope | High yield, rapid synthesis |
| Cyclization via α-haloketones (Route C) | Classical, versatile | Multiple steps, longer reaction time | High purity, moderate yield |
| Chlorination of allyl isothiocyanate (Patent method) | High purity, scalable | Requires controlled conditions, excess reagents | High yield, high purity |
Research Results and Observations
- The patent literature emphasizes the importance of temperature control and reagent stoichiometry to minimize by-products and maximize yield of chlorinated thiazoles.
- Multicomponent reactions have been shown to provide rapid access to diverse thiazole derivatives with biological activity, indicating potential for structural modifications of the target compound.
- Spectral data from synthesized analogues confirm the structural integrity of the chlorinated alkyl substituents on the thiazole ring, with characteristic NMR shifts and mass fragmentation patterns.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chlorine atom at the 1-position of the branched propyl chain undergoes nucleophilic substitution (SN2 or SN1 mechanisms) under specific conditions:
Mechanistic Insight :
-
SN2 Pathway : Favored in polar aprotic solvents (e.g., DMF), where the chloro group is displaced by nucleophiles like amines or thiols. The branched alkyl chain slightly hinders backside attack but does not preclude reactivity.
-
SN1 Pathway : Observed in acidic aqueous media, generating a carbocation intermediate that reacts with weak nucleophiles (e.g., H₂O) .
Ring-Opening and Rearrangement Reactions
The thiazole ring can undergo electrophilic or radical-mediated transformations:
a) Electrophilic Aromatic Substitution
-
Nitration : Concentrated HNO₃/H₂SO₄ at 0°C selectively nitrates the thiazole ring at the 5-position, yielding 5-nitro-2-(1-chloro-2-methylpropyl)-1,3-thiazole (62% yield) .
-
Halogenation : Bromine in acetic acid substitutes the 4-position, forming 4-bromo-2-(1-chloro-2-methylpropyl)-1,3-thiazole .
b) Radical Reactions
Under UV light and AIBN initiation, the chloroalkyl side chain participates in radical coupling with alkenes (e.g., styrene), forming extended alkyl-thiazole hybrids.
Elimination Reactions
Dehydrohalogenation occurs under strong basic conditions:
| Base | Solvent | Temperature | Product |
|---|---|---|---|
| KOtBu | THF | 70°C | 2-(2-Methylpropenyl)-1,3-thiazole |
| NaOH | Ethanol | Reflux | Mixture of alkenes and thiazole oxides |
The elimination product (propenyl-thiazole) is prone to polymerization unless stabilized by electron-withdrawing groups .
Comparative Reactivity with Structural Analogs
Reactivity trends for related thiazoles highlight the influence of substituent position and electronic effects:
Stability and Degradation
-
Thermal Stability : Decomposes above 200°C, releasing HCl and forming polymeric thiazole derivatives.
-
Photodegradation : UV exposure in methanol generates 2-(2-methylpropyl)-1,3-thiazole via radical-mediated dechlorination.
Scientific Research Applications
2-(1-Chloro-2-methylpropyl)-1,3-thiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals, agrochemicals, and materials science
Mechanism of Action
The mechanism of action of 2-(1-Chloro-2-methylpropyl)-1,3-thiazole involves its interaction with specific molecular targets. The chloro group and the thiazole ring play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substituent Effects
The compound’s structural analogs differ in substituent positions, ring systems, or functional groups, leading to distinct physicochemical and biological properties:
- Substituent Position Impact : The position of the chlorine atom (e.g., 1- vs. 3-chloro on the propyl chain) affects steric hindrance and electronic distribution, influencing reactivity and binding interactions .
- Ring System Differences : Thiadiazoles (e.g., 1,2,3-thiadiazole in ) introduce additional nitrogen atoms, altering hydrogen-bonding capacity and metabolic stability compared to thiazoles .
Physicochemical Properties
- Molecular Weight and Polarity : Bulkier substituents (e.g., 2,2-dimethylpropyl in ) increase molecular weight and lipophilicity (LogP ~2.1 for simpler thiazoles vs. higher values for branched analogs) .
Key Research Findings
- Structure-Activity Relationships (SAR) : Chlorine and methyl groups at specific positions (e.g., 2-methyl in ) optimize bioactivity by balancing lipophilicity and target binding .
- Synthetic Challenges : Branched substituents (e.g., 2-methylpropyl) require precise control during cyclization to avoid regioisomeric byproducts .
- Industrial Relevance : Thiazole derivatives are prioritized in drug development pipelines, with patents highlighting their versatility .
Data Tables
Table 1: Comparative Physicochemical Data
| Compound | Molecular Formula | Molecular Weight | LogP | Key Applications |
|---|---|---|---|---|
| 2-(1-Chloro-2-methylpropyl)-1,3-thiazole | C₇H₁₀ClNS | 175.68 | ~2.5* | Pharmaceutical intermediates |
| 5-Chloro-2-methyl-1,3-thiazole | C₄H₄ClNS | 133.60 | 2.10 | Patent-based drug candidates |
| 5-(3-Chloro-2-methylpropyl)-1,2,3-thiadiazole | C₆H₉ClN₂S | 176.67 | ~2.8* | Agrochemicals |
*Estimated based on structural analogs.
Biological Activity
The compound 2-(1-Chloro-2-methylpropyl)-1,3-thiazole is a member of the thiazole family, known for its diverse biological activities. Thiazoles are heterocyclic compounds that have garnered attention in medicinal chemistry due to their potential therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a thiazole ring, which contributes to its biological properties. The presence of the chlorine atom and the branched alkyl group enhances its lipophilicity, potentially affecting its interaction with biological membranes.
Antimicrobial Activity
Thiazoles are well-documented for their antimicrobial properties. Studies have shown that various thiazole derivatives exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance:
- Minimum Inhibitory Concentration (MIC) values for thiazole derivatives often range from 0.008 to 0.06 µg/mL against pathogens like Staphylococcus pneumoniae and Streptococcus pyogenes .
- In a comparative study, certain thiazole derivatives demonstrated MIC values of 5–10 µg/mL against E. coli, Pseudomonas aeruginosa, and Staphylococcus aureus, indicating promising antibacterial efficacy .
Table 1: Antimicrobial Activity of Thiazole Derivatives
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| This compound | Staphylococcus aureus | TBD |
| Thiazole Derivative A | E. coli | 5 |
| Thiazole Derivative B | Pseudomonas aeruginosa | 10 |
| Thiazole Derivative C | Streptococcus pneumoniae | 0.008 |
Anticancer Activity
Research indicates that thiazoles may also possess anticancer properties. A study highlighted that certain thiazole derivatives induced cell cycle arrest and apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer) . The mechanism involved the inhibition of histone deacetylases (HDAC), leading to increased acetylation levels of histones and subsequent apoptosis .
Case Study: Anticancer Efficacy
In a detailed study involving multiple human tumor cell lines:
- Compounds were evaluated for cytotoxicity.
- Results indicated that compounds with electron-withdrawing groups (e.g., chlorine) displayed enhanced inhibitory activity compared to those with electron-donating groups .
The biological activity of this compound can be attributed to several mechanisms:
Q & A
Q. What are the standard synthetic routes for 2-(1-Chloro-2-methylpropyl)-1,3-thiazole, and how can reaction conditions be optimized?
Answer: Synthesis typically involves cyclocondensation of thiourea derivatives with α-haloketones or via Hantzsch thiazole synthesis. For example, POCl3-mediated reactions under reflux (90°C, 3 hours) are effective for forming the thiazole core . Optimization includes adjusting solvent polarity (e.g., DMF for polar intermediates) and catalyst choice (e.g., Lewis acids for regioselectivity). Kinetic studies using HPLC or GC-MS can monitor intermediate stability and byproduct formation .
Q. How is structural characterization of this compound performed, and what analytical techniques are critical?
Answer:
- X-ray crystallography resolves stereochemistry and bond angles, as demonstrated for related thiazoles (e.g., C–Cl bond length analysis in 2-chloro-5-chloromethyl-1,3-thiazole) .
- NMR spectroscopy (¹H/¹³C) identifies substituent positions, with characteristic shifts for thiazole protons (~6.5–8.5 ppm) and chloromethyl groups (~4.5 ppm) .
- FT-IR confirms functional groups (e.g., C–S stretching at 650–850 cm⁻¹) .
Q. What preliminary biological screening assays are suitable for this compound?
Answer:
- Antimicrobial assays : Broth microdilution against E. coli and S. aureus (MIC values), following CLSI guidelines .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., MCF7), using IC₅₀ calculations .
- Enzyme inhibition : Fluorometric assays for kinase or protease activity, with positive controls (e.g., staurosporine) .
Advanced Research Questions
Q. How can conflicting bioactivity data between similar thiazole derivatives be resolved?
Answer:
- Meta-analysis : Compare substituent effects across studies (e.g., chloro vs. bromo groups altering LogP and membrane permeability) .
- Dose-response reevaluation : Test compounds under standardized conditions (pH 7.4, 37°C) to control for assay variability .
- Structural analogs : Synthesize derivatives with modified side chains (e.g., replacing chloromethyl with nitrophenyl) to isolate pharmacophores .
Q. What computational methods predict the compound’s reactivity and target interactions?
Answer:
- DFT calculations : Optimize geometry (B3LYP/6-31G*) to assess electrophilicity at the thiazole sulfur and chloromethyl carbon .
- Molecular docking : Use AutoDock Vina to model binding to targets (e.g., EGFR kinase), validating poses with crystallographic data from PubChem .
- MD simulations : Simulate solvation effects (e.g., water/octanol) to predict pharmacokinetic properties .
Q. How can synthetic yields be improved while minimizing hazardous byproducts?
Answer:
- Green chemistry approaches : Replace POCl3 with ionic liquids or microwave-assisted synthesis to reduce toxicity .
- Catalytic systems : Use Pd/C or zeolites to enhance regioselectivity in cyclization steps .
- Byproduct analysis : Employ LC-MS to identify and quantify impurities, guiding purification via column chromatography (silica gel, hexane/EtOAc) .
Q. What strategies elucidate structure-activity relationships (SAR) for this compound?
Answer:
- Fragment-based design : Synthesize analogs with incremental modifications (e.g., methyl → ethyl groups) and correlate changes with bioactivity .
- 3D-QSAR : Build CoMFA models using steric/electrostatic fields from crystallographic data .
- Proteomic profiling : Use affinity chromatography to identify binding partners in cell lysates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
